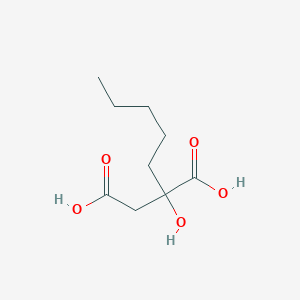
2-Hydroxy-2-pentylbutanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-pentylbutanedioic acid is a chemical compound with the molecular formula C9H16O5 and a molecular weight of 204.22 g/mol .
Molecular Structure Analysis
The InChI code for 2-Hydroxy-2-pentylbutanedioic acid is1S/C9H16O5/c1-2-3-4-5-9(14,8(12)13)6-7(10)11/h14H,2-6H2,1H3,(H,10,11)(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
2-Hydroxy-2-pentylbutanedioic acid is a powder with a melting point of 108-110°C . Other physical and chemical properties such as color, hardness, malleability, solubility, electrical conductivity, and density are not specified in the search results .Applications De Recherche Scientifique
Environmental Monitoring and Atmospheric Chemistry The study of atmospheric particulate matter (PM2.5) includes analyzing compounds like 2-Hydroxy-2-pentylbutanedioic acid. This compound, among others, was identified in both field samples of atmospheric particles and laboratory samples derived from the photooxidation of natural hydrocarbons and nitrogen oxides. Such compounds are suggested as atmospheric tracers for secondary organic aerosol from monoterpenes, indicating a significant role in understanding regional and global aerosol burdens (Jaoui et al., 2005).
Biochemical and Genetic Research In the study of metabolic disorders such as L-2-hydroxyglutaric aciduria, research explores the accumulation of certain acids in body fluids. This rare metabolic encephalopathy is diagnosed through the detection of abnormal accumulations of L-2-hydroxyglutaric acid. Studies have pointed to a potential role of this condition in predisposing to brain tumorigenesis (Moroni et al., 2004). Further genetic research has identified mutations in genes encoding specific enzymes that could be involved in metabolic disorders related to 2-hydroxyglutaric acids (Rzem et al., 2004).
Industrial and Biotechnological Applications Malic acid (2-hydroxybutanedioic acid), structurally similar to 2-Hydroxy-2-pentylbutanedioic acid, is used as a precursor for many industrially important chemicals. It has wide applications in the food, chemical, and pharmaceutical industries. Biological production of malic acid, involving various metabolic pathways, has gained interest due to environmental concerns and fossil fuel depletion (Dai et al., 2018).
Role in Disease and Therapeutic Research The compound 2-Hydroxyglutarate, similar to 2-Hydroxy-2-pentylbutanedioic acid, plays a significant role in diseases like 2-hydroxyglutaric aciduria and certain cancers. It has been identified as an oncometabolite, and research has explored its role in the pathophysiology of these conditions. This research provides insights for future clinical treatments and understanding of disease mechanisms (Du & Hu, 2021).
Chemical Synthesis and Analysis Compounds structurally similar to 2-Hydroxy-2-pentylbutanedioic acid are used in methods to detect hydroxyl radicals in biological systems. These methods are crucial in understanding the chemical reactions and interactions in various biological and environmental processes (Barreto et al., 1994).
Mécanisme D'action
Safety and Hazards
The safety information for 2-Hydroxy-2-pentylbutanedioic acid indicates that it may cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
Orientations Futures
Propriétés
IUPAC Name |
2-hydroxy-2-pentylbutanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-2-3-4-5-9(14,8(12)13)6-7(10)11/h14H,2-6H2,1H3,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXXUUQTGDXNII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2-pentylbutanedioic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

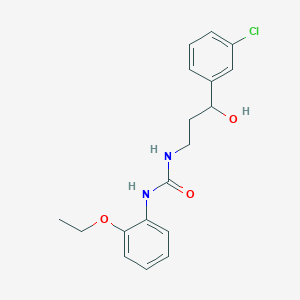
![N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2690006.png)
![1-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-methylurea](/img/structure/B2690007.png)
![Methyl 4-[(4-thiomorpholin-4-yloxan-4-yl)methylcarbamoyl]benzoate](/img/structure/B2690009.png)
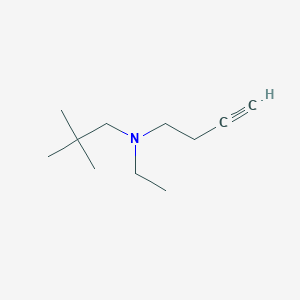
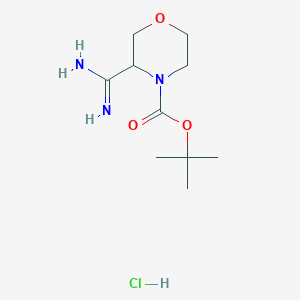
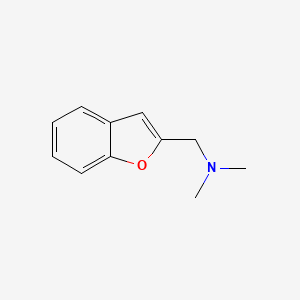

![1-(3,5-dimethoxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2690018.png)

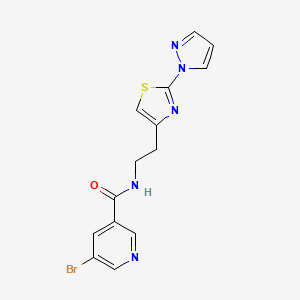

![N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2690023.png)
![8-(3-chlorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2690025.png)